2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide
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Overview
Description
2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide is a chemical compound with the molecular formula C10H8ClFN2OS and a molecular weight of 258.7 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics . It is a solid at room temperature and has a melting point of 124-126°C .
Mechanism of Action
Target of Action
Benzothiazole derivatives have been reported to show significant activity againstMycobacterium tuberculosis . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .
Mode of Action
Benzothiazole derivatives have been reported to inhibit various targets such asdihydroorotase , DNA gyrase , uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB) , peptide deformylase , aldose reductase , casdihydrofolate reductase , enoyl acyl carrier protein reductase , dialkylglycine decarboxylase , dehydrosqualene synthase , dihydropteroate synthase and tyrosine kinase .
Biochemical Pathways
Benzothiazole derivatives have been reported to inhibit thecyclo-oxygenase and 5-lipoxygenase pathways , which are involved in the metabolism of arachidonic acid to prostaglandins and leukotrienes .
Result of Action
Benzothiazole derivatives have been reported to have significantanti-inflammatory and analgesic activities .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide interacts with various enzymes and proteins . The compound’s inhibitory concentrations were compared with standard reference drugs, and it was found to have better inhibition potency against M. tuberculosis . The synthesis of this compound was achieved through various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of this compound change . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical properties .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical aspects of its biochemical properties . It could interact with transporters or binding proteins, and these interactions could affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function are important for understanding its biochemical properties . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of 2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide typically involves the reaction of 3-fluorobenzoyl chloride with (1R)-1-(6-fluoro-1,3-benzothiazol-2-yl)ethanamine 4-toluenesulfonate This reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity
Chemical Reactions Analysis
2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide undergoes various chemical reactions, including substitution and condensation reactions. For instance, it can participate in Knoevenagel condensation reactions with aromatic aldehydes in the presence of a piperidine catalyst . Common reagents used in these reactions include ethanol as the solvent and piperidine as the catalyst . The major products formed from these reactions are typically derivatives of the original compound, which can be further analyzed for their biological activity.
Scientific Research Applications
This compound has significant applications in scientific research, particularly in the fields of chemistry and biology. It is used in the synthesis of new benzothiazole-based compounds, which have shown promising activity against Mycobacterium tuberculosis . Additionally, derivatives of this compound have been evaluated for their anti-inflammatory, analgesic, and antimicrobial properties . These studies highlight the potential of 2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide and its derivatives in the development of new therapeutic agents.
Comparison with Similar Compounds
2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide is unique due to its specific chemical structure, which includes a benzothiazole ring substituted with chlorine and fluorine atoms. Similar compounds include other benzothiazole derivatives such as 6-chlorobenzo[d]thiazol-2-yl)hydrazine carboxamide and 3-(piperazin-1-yl)-1,2-benzothiazole . These compounds also exhibit significant biological activity, but their specific properties and applications may differ based on their chemical structure and the nature of the substituents.
Properties
IUPAC Name |
2-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2OS/c1-5(11)9(15)14-10-13-7-3-2-6(12)4-8(7)16-10/h2-5H,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLWCUSDEQDPRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC2=C(S1)C=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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